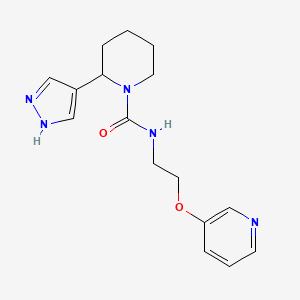![molecular formula C17H24N2O3S B7643293 [4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)
[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has been shown to selectively target certain kinases that are involved in the growth and survival of cancer cells.
Wirkmechanismus
[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone works by inhibiting the activity of certain kinases that are involved in the growth and survival of cancer cells. It selectively targets kinases such as BTK, which are overexpressed in certain types of cancer cells. By inhibiting the activity of these kinases, this compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have a favorable safety profile and does not cause significant toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone is its selectivity for certain kinases, which allows for targeted inhibition of cancer cells. It also has a favorable safety profile, which makes it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the development of [4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone. One potential application is in combination therapy with other cancer drugs, which could enhance its efficacy. Another potential direction is in the development of more soluble formulations of this compound, which could improve its pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
Synthesemethoden
The synthesis of [4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone involves several steps, starting with the reaction of 2-methylbenzoyl chloride with piperidine to form 2-methylbenzoylpiperidine. This intermediate is then reacted with thioacetic acid to form the thioester intermediate, which is then cyclized with triethylamine to form the thiazinanone ring. The final step involves the reaction of the thiazinanone intermediate with 4-aminophenylpiperazine to form this compound.
Wissenschaftliche Forschungsanwendungen
[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and survival of cancer cells. It has been shown to selectively target certain kinases, such as BTK, which are involved in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-4-2-3-5-16(14)17(20)19-8-6-15(7-9-19)18-10-12-23(21,22)13-11-18/h2-5,15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJUKVFGIDEIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643220.png)
![N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643226.png)
![3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643232.png)
![N-[1-(2,3-difluorophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643239.png)
![2-Amino-1-[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B7643250.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7643257.png)

![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)